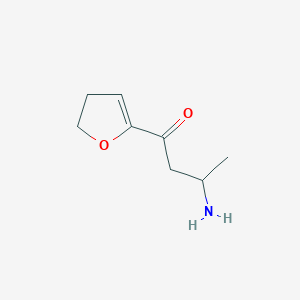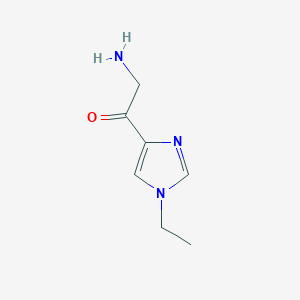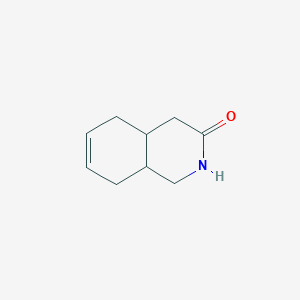![molecular formula C16H29NO4 B13177504 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid typically involves the reaction of 1-amino-4-tert-butylcyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure and used for similar purposes in organic synthesis.
Boc-Dap-OH: Another Boc-protected amino acid used in peptide synthesis.
4-[(Tert-butoxycarbonyl)amino]methylbenzoic acid: Used in organic synthesis as a protecting group for amines.
Uniqueness
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a tert-butyl group. This structure provides steric hindrance, making it particularly useful in protecting amines in sterically demanding synthetic environments .
Propriétés
Formule moléculaire |
C16H29NO4 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)11-7-9-16(10-8-11,12(18)19)17-13(20)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,20)(H,18,19) |
Clé InChI |
VYXDWWZUGLZVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


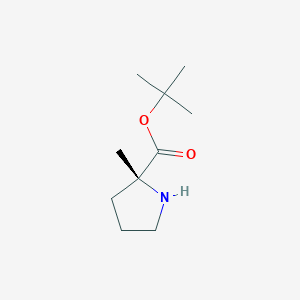
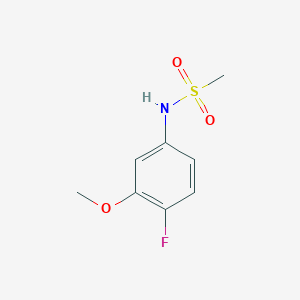

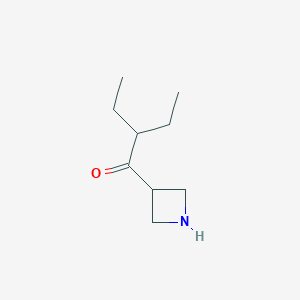
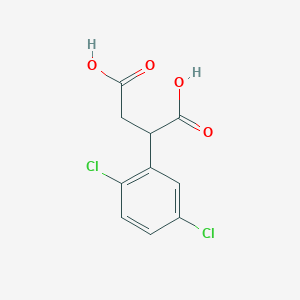
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
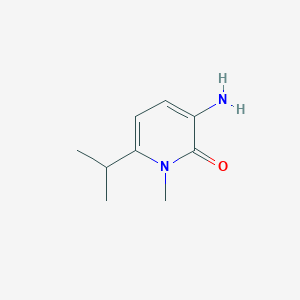
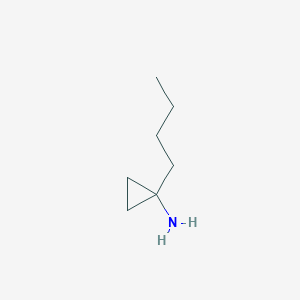
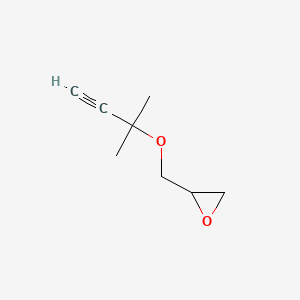
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
